Allylamine hydrochloride

Descripción

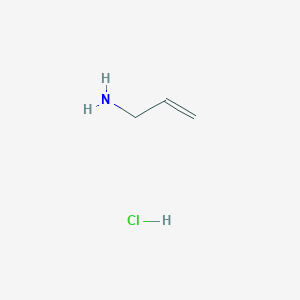

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWTHRHHANFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |

| Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872280 | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10017-11-5, 71550-12-4 | |

| Record name | Allylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polymer of allylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Allylamine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine hydrochloride (C₃H₇N·HCl) is a primary unsaturated amine salt that serves as a versatile building block in organic synthesis and polymer chemistry. Its bifunctional nature, possessing both a reactive double bond and a primary amine group, makes it a valuable precursor for the synthesis of a wide range of compounds, including polymers like poly(this compound) (PAH), which have significant applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of this compound, tailored for a scientific audience.

Chemical Structure and Identification

The structure of this compound consists of an allyl group (CH₂=CH-CH₂-) attached to an ammonium group (-NH₃⁺), with a chloride anion (Cl⁻) providing charge neutrality.

Molecular Formula: C₃H₈ClN

Molecular Weight: 93.56 g/mol

CAS Number: 10017-11-5

Synonyms: 3-Aminopropene hydrochloride, 2-Propen-1-amine hydrochloride, Allylammonium chloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | References |

| Appearance | White to light yellow or light orange powder/crystals. | |

| Melting Point | 106 °C | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Soluble in water. Sparingly soluble in chloroform, slightly soluble in methanol. | [1] |

| pKa | The pKa of the parent amine, allylamine, is 9.49. | |

| Stability | Hygroscopic; sensitive to moisture. | |

| Storage | Store at 2-8°C, protected from light and moisture. | [1] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule. In D₂O, the spectrum typically shows signals for the vinyl protons and the methylene protons adjacent to the nitrogen. The amino protons are often exchanged with deuterium in D₂O and may not be observed or appear as a broad signal. A predicted ¹H NMR spectrum in D₂O would show a multiplet for the vinyl methine proton (-CH=), a multiplet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-CH₂-NH₃⁺).[2][3][4]

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the alkyl and vinyl groups, C=C stretching of the alkene, and N-H bending vibrations. The presence of these key peaks confirms the structure of the compound.[5]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point of this compound.

Methodology:

-

A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2-5 °C/min).

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

-

Due to its hygroscopic nature, the sample should be thoroughly dried before determination, and the experiment should be conducted promptly after sample preparation.[6][7][8][9]

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Approximately 25 mg of this compound is placed in a small test tube.

-

0.75 mL of the solvent (e.g., water, methanol, chloroform) is added in small portions.

-

The test tube is shaken vigorously after each addition.

-

The solubility is observed and recorded as soluble, slightly soluble, or insoluble based on the formation of a clear, homogeneous solution.[1][10][11][12][13]

FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of this compound.

Methodology:

-

Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

The mixture is thoroughly ground and mixed to ensure a homogenous dispersion of the sample in the KBr.

-

The resulting powder is transferred to a pellet-forming die.

-

A pressure of approximately 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.

-

The pellet is then placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.[5][14][15][16][17]

Synthesis of Poly(this compound) (PAH)

Objective: To synthesize poly(this compound) by free radical polymerization of this compound.

Methodology:

-

This compound (monomer) is dissolved in water to create a concentrated solution.

-

A free-radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50), is added to the monomer solution.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

The mixture is heated to a specific temperature (e.g., 50-60 °C) and stirred for a defined period (e.g., 24-48 hours) to allow polymerization to proceed.

-

After the reaction, the resulting polymer solution may be purified by methods such as dialysis or precipitation in a non-solvent (e.g., methanol or acetone) to remove unreacted monomer and initiator.

-

The purified poly(this compound) is then isolated, for example, by filtration or lyophilization.[18][19][20][21][22]

Biological Interactions and Signaling Pathways

Allylamine and its hydrochloride salt are known to exhibit cardiovascular toxicity, which is primarily attributed to its metabolic activation to the highly reactive and cytotoxic aldehyde, acrolein. This metabolic pathway is of significant interest to drug development professionals due to the potential for similar bioactivation pathways with other amine-containing drug candidates.

Metabolic Activation of Allylamine

The primary enzyme responsible for the metabolism of allylamine is semicarbazide-sensitive amine oxidase (SSAO) , also known as primary-amine oxidase.[23][24][25] This enzyme catalyzes the oxidative deamination of allylamine, producing acrolein, hydrogen peroxide, and ammonia.

The logical flow of this metabolic activation can be visualized as follows:

Caption: Metabolic conversion of allylamine to acrolein by SSAO.

Detoxification of Acrolein

Acrolein is a highly electrophilic molecule that can readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular damage. The primary detoxification pathway for acrolein involves its conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is further metabolized to a mercapturic acid derivative, which is then excreted in the urine.

The workflow for the detoxification of acrolein can be represented as follows:

Caption: Detoxification pathway of acrolein via glutathione conjugation.

Conclusion

This compound is a chemical with significant utility in synthetic and polymer chemistry. A thorough understanding of its chemical and physical properties, as well as its spectroscopic characteristics, is essential for its effective and safe use in a research and development setting. Furthermore, for drug development professionals, the metabolic pathway of allylamine to the toxic metabolite acrolein serves as an important case study in understanding the potential for bioactivation of amine-containing compounds. The experimental protocols and data presented in this guide provide a solid foundation for scientists working with this versatile molecule.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0012309) [hmdb.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. thinksrs.com [thinksrs.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. scienceijsar.com [scienceijsar.com]

- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 16. shimadzu.com [shimadzu.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Thermal Property of Poly(this compound) | Scientific.Net [scientific.net]

- 22. US20130123433A1 - Method for preparing poly(allylamine) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]

- 23. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Allylamine Hydrochloride: A Technical Overview for Researchers

CAS Number: 10017-11-5

This technical guide provides an in-depth overview of allylamine hydrochloride, a chemical compound utilized in diverse research and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, toxicological profile, mechanisms of action, and experimental applications.

Chemical and Physical Properties

This compound is the salt of allylamine. It is a white to light yellow crystalline solid that is soluble in water.[1][2][3]

| Property | Value | Reference |

| CAS Number | 10017-11-5 | [1][2][3][4][5] |

| Molecular Formula | C₃H₈ClN | [2] |

| Molecular Weight | 93.56 g/mol | [1][2] |

| Synonyms | 3-Aminopropene hydrochloride, Allylammonium chloride | [1][2][3] |

| Melting Point | 178-183 °C (decomposes) | [1] |

| Solubility | Soluble in water | [6] |

Toxicological Profile: Cardiovascular Toxicity

Allylamine is a well-established cardiovascular toxin, and its hydrochloride salt is frequently used in experimental models to induce cardiac and vascular lesions that mimic human cardiovascular diseases such as myocardial necrosis and atherosclerosis.[2][3][4][5] The toxic effects are not directly caused by allylamine itself, but rather by its metabolic products.[5][7]

Mechanism of Cardiovascular Toxicity

The cardiotoxicity of allylamine is primarily attributed to its metabolism by the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). This enzyme is abundant in vascular smooth muscle cells.[5][7] SSAO catalyzes the oxidative deamination of allylamine, leading to the formation of acrolein, hydrogen peroxide (H₂O₂), and ammonia.[5][7]

Acrolein is a highly reactive and cytotoxic unsaturated aldehyde that can readily react with cellular nucleophiles, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.[7] The co-production of hydrogen peroxide further exacerbates oxidative stress within the cardiovascular tissues.[5] This metabolic activation and subsequent cellular damage are central to the pathogenesis of allylamine-induced cardiovascular lesions.

Experimental Protocols

This compound is a valuable tool for inducing experimental cardiovascular disease in animal models. Below are generalized methodologies based on published studies.

In Vivo Model of Myocardial Necrosis in Rats

This protocol describes the induction of myocardial necrosis in rats through oral administration of this compound.

Objective: To create an animal model of cardiovascular disease characterized by myocardial lesions.

Materials:

-

Male Sprague-Dawley rats

-

This compound (CAS 10017-11-5)

-

Drinking water

-

Animal caging and husbandry supplies

-

Necropsy tools

-

Histopathology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin stain)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

-

Dosing Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in the drinking water.

-

Administration: Provide the this compound solution as the sole source of drinking water to the experimental group of rats for a period ranging from 10 to 104 days.[1] A control group should receive regular drinking water.

-

Monitoring: Observe the animals daily for clinical signs of toxicity.

-

Termination and Tissue Collection: At the end of the designated treatment period, euthanize the animals. Perform a gross pathological examination of the heart and major blood vessels.

-

Histopathology: Excise the hearts, fix in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination of myocardial necrosis, fibrosis, and vascular lesions.[1]

In Vitro Vasoreactivity Studies

These experiments assess the direct effects of allylamine on vascular tissue.

Objective: To evaluate the contractile and relaxant responses of isolated aortic rings to allylamine.

Materials:

-

Aortas from rats (control and allylamine-treated)

-

Krebs-Henseleit buffer

-

Norepinephrine

-

Acetylcholine

-

Sodium nitroprusside

-

Organ bath system

Procedure:

-

Aortic Ring Preparation: Isolate the thoracic aorta and cut into 3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension.

-

Contractility Assessment: Elicit contractions with high potassium (100 mM) and norepinephrine (10 µM).[2]

-

Relaxation Assessment: Pre-contract the rings with norepinephrine and then assess relaxation in response to acetylcholine (1 µM) and sodium nitroprusside (100 µM).[2]

-

Direct Allylamine Effect: In separate experiments, expose aortic rings from untreated animals to increasing concentrations of allylamine (1 µM - 1 mM) to observe any direct contractile effects.[2]

-

Data Analysis: Record and compare the contractile and relaxation responses between control and allylamine-treated groups.

Antifungal Properties

In addition to its toxicological profile, certain derivatives of allylamine, such as naftifine and terbinafine, are utilized as antifungal agents.[8][9] It is important to note that allylamine itself is not used as an antifungal drug, but its chemical scaffold is the basis for this class of pharmaceuticals.

Mechanism of Antifungal Action

Allylamine antifungals act by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of squalene epoxidase leads to two primary consequences:

-

Ergosterol Depletion: The deficiency of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[8]

-

Squalene Accumulation: The blockage of the pathway causes the toxic accumulation of the substrate, squalene, within the fungal cell.[8] High levels of intracellular squalene are believed to interfere with membrane function and cell wall synthesis.[8]

This dual mechanism of action results in fungal cell death.

Quantitative Toxicity Data

The following table summarizes acute toxicity data for allylamine.

| Species | Route of Administration | Toxicity Value | Reference |

| Rat | Oral | LD₅₀: 106 mg/kg | [10] |

| Rat | Inhalation (4 hours) | LC₅₀: 286 ppm | [10] |

| Rabbit | Dermal | LD₅₀: 35 mg/kg | [10] |

| Mouse | Inhalation | RD₅₀: 9 ppm | [10] |

LD₅₀: Lethal dose for 50% of the population. LC₅₀: Lethal concentration for 50% of the population. RD₅₀: Concentration resulting in a 50% reduction in respiratory rate.

Conclusion

This compound is a compound with a significant and well-characterized toxicological impact on the cardiovascular system, making it an invaluable tool for modeling cardiovascular diseases in a research setting. Its mechanism of toxicity, mediated by metabolic activation to acrolein and hydrogen peroxide, provides a clear pathway for studying cellular damage and tissue remodeling. Furthermore, the allylamine scaffold has been successfully leveraged in the development of important antifungal drugs, demonstrating the diverse applications of this chemical class. This guide provides a foundational understanding for researchers working with or investigating this compound and its derivatives.

References

- 1. Ultrastructural alterations in allylamine cardiovascular toxicity. Late myocardial and vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | 10017-11-5 | FA162039 [biosynth.com]

- 7. veeprho.com [veeprho.com]

- 8. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

An In-Depth Technical Guide to the Synthesis and Purification of Allylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamine hydrochloride is a critical building block in the synthesis of various polymers and pharmaceutical intermediates. Its synthesis and purification are pivotal steps that dictate the quality and efficacy of the final products. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, tailored for professionals in research and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows to facilitate a deeper understanding of the underlying processes.

Introduction

This compound (C₃H₈ClN) is the salt of allylamine, a versatile primary amine containing an allyl group. This bifunctionality makes it a valuable monomer for the production of poly(this compound), a cationic polyelectrolyte with numerous applications in biomedical fields, including drug delivery and cell encapsulation.[1] Furthermore, allylamine and its derivatives are integral to the synthesis of various active pharmaceutical ingredients. The purity of this compound is paramount, as impurities can significantly impact polymerization processes and the pharmacological profile of resulting drugs. This guide explores the most common and effective methods for its synthesis and subsequent purification.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound primarily relies on two well-established routes: the ammonolysis of allyl chloride and the hydrolysis of allyl isothiocyanate. A third, more direct method involves the reaction of allylamine with hydrochloric acid.

Ammonolysis of Allyl Chloride

The reaction of allyl chloride with ammonia, known as ammonolysis, is a common industrial method for producing a mixture of mono-, di-, and triallylamine.[2] The product distribution is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to allyl chloride.[3] To obtain this compound, the resulting allylamine is subsequently treated with hydrochloric acid.

Reaction Scheme:

CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + (CH₂=CHCH₂)₂NH + (CH₂=CHCH₂)₃N + NH₄Cl CH₂=CHCH₂NH₂ + HCl → CH₂=CHCH₂NH₃⁺Cl⁻

A higher molar ratio of ammonia to allyl chloride favors the formation of the primary amine, monoallylamine.[3] The reaction can be carried out in various solvents, including liquid ammonia and ethanol. Using ethanol as a solvent has been shown to improve the selectivity for monoallylamine.[3]

Experimental Protocol: Ammonolysis of Allyl Chloride in Ethanol [3]

-

In a suitable pressure reactor, a solution of ammonia in ethanol is prepared.

-

Allyl chloride is added to the ethanolic ammonia solution. A typical molar ratio of NH₃ to C₃H₅Cl is 20:1 to enhance the yield of monoallylamine.[3]

-

The reaction mixture is heated to a temperature of approximately 40°C.[3]

-

After the reaction is complete, the resulting mixture contains monoallylamine, di- and triallylamine, ammonium chloride, and unreacted starting materials.

-

The solvent and excess ammonia are removed by distillation.

-

The crude allylamine is then isolated, often through further distillation.

-

To obtain the hydrochloride salt, the purified allylamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent until precipitation is complete.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

Hydrolysis of Allyl Isothiocyanate

For laboratory-scale synthesis where high purity is a priority, the hydrolysis of allyl isothiocyanate is a preferred method.[2] This reaction is typically carried out using a strong acid, such as hydrochloric acid, which also serves to form the hydrochloride salt directly.

Reaction Scheme:

CH₂=CHCH₂NCS + 2H₂O + HCl → CH₂=CHCH₂NH₃⁺Cl⁻ + COS + H₂S

Experimental Protocol: Hydrolysis of Allyl Isothiocyanate [4]

-

In a round-bottomed flask equipped with a reflux condenser, place 2 liters of 20% hydrochloric acid and 500 g (5.05 moles) of allyl isothiocyanate.[4]

-

Reflux the mixture for approximately 15 hours, or until the upper layer of allyl isothiocyanate has completely disappeared.[4]

-

Pour the hot solution into a beaker and concentrate it on a steam bath until crystals begin to form. This typically occurs when the volume is reduced to about 400 cc.[4]

-

The crude this compound can be isolated at this stage by cooling and filtration. For further purification and isolation of the free amine, the following steps can be taken.

-

Dilute the warm residue with water to a volume of 500–550 cc.[4]

-

Transfer the solution to a distillation apparatus and add a solution of 400 g (7.1 moles) of potassium hydroxide in 250 cc of water dropwise to neutralize the excess hydrochloric acid and liberate the free allylamine, which will distill over.[4]

-

The distilled allylamine can then be converted to the hydrochloride salt as described in the previous section.

Direct Neutralization of Allylamine

This is the most straightforward method for preparing this compound, assuming pure allylamine is available.

Reaction Scheme:

CH₂=CHCH₂NH₂ + HCl → CH₂=CHCH₂NH₃⁺Cl⁻

Experimental Protocol: Neutralization of Allylamine [5]

-

In a reactor, add 252 kg of 32% hydrochloric acid and cool the temperature to below 10°C.[5]

-

Add 120 kg of allylamine to the cooled acid while stirring, maintaining the temperature below 40°C.[5]

-

The resulting aqueous solution of this compound can be used directly for subsequent reactions, such as polymerization, or the salt can be isolated by removing the water.

-

To isolate the solid, the mixture can be distilled under a vacuum (e.g., below 30 torr) to remove water.[5]

Quantitative Data for Synthesis Methods

The yield and purity of this compound can vary significantly depending on the chosen synthesis route and reaction conditions. The following table summarizes typical quantitative data for the described methods.

| Synthesis Method | Starting Materials | Key Reaction Conditions | Typical Yield | Purity | Reference(s) |

| Ammonolysis of Allyl Chloride | Allyl Chloride, Ammonia | Molar ratio NH₃:C₃H₅Cl = 20:1, Ethanol solvent, 40°C | Mass percentage of monoallylamine in product: 78.83% | Product is a mixture of mono-, di-, and triallylamine. Purity of isolated this compound depends on purification. | [3] |

| Hydrolysis of Allyl Isothiocyanate | Allyl Isothiocyanate, 20% HCl | Reflux for ~15 hours | 70-73% (of pure allylamine) | High purity achievable with careful distillation. | [2][4] |

| Direct Neutralization of Allylamine | Allylamine, Hydrochloric Acid | Low temperature (below 10°C initially, then below 40°C) | Near quantitative | Purity is dependent on the purity of the starting allylamine. | [5] |

Purification of this compound

The purification of this compound is crucial to remove by-products, unreacted starting materials, and oligomers in the case of its polymerization. The primary methods for purification are recrystallization and precipitation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures.[6]

For amine hydrochlorides, which are salts, polar solvents are generally required. Common solvent systems for the recrystallization of amine salts include ethanol, methanol, water, or mixtures such as ethanol/water or methanol/acetone.[7]

Experimental Protocol: General Recrystallization Procedure [8]

-

Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system. For this compound, consider alcohols (ethanol, isopropanol) or mixtures with water.

-

Dissolution: In a flask, dissolve the impure this compound in a minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals, for example, in a vacuum oven, to remove residual solvent.

Precipitation

Precipitation is often used to purify the polymer, poly(this compound), by separating it from low molecular weight oligomers and unreacted monomer.[9]

Experimental Protocol: Purification of Poly(this compound) by Precipitation [9]

-

After polymerization, the aqueous solution of poly(this compound) is obtained.

-

This solution is added dropwise to a large volume of a non-solvent, such as methanol or acetone, with vigorous stirring.

-

The high molecular weight polymer precipitates out of the solution, while the low molecular weight oligomers and monomer remain dissolved.[9]

-

The precipitate is collected by filtration.

-

The precipitation process can be repeated multiple times to achieve the desired purity.[9]

-

The purified polymer is then dried under vacuum.

Visualizations

Synthesis Pathways

References

- 1. Polythis compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103113503A - Process for preparing poly (allylamine) hydrochloride and derivatives thereof - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US20130123433A1 - Method for preparing poly(allylamine) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Allylamine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of Allylamine Hydrochloride's Behavior in Various Solvents for Pharmaceutical and Chemical Development

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for formulation, synthesis, and purification processes. This compound (C₃H₇N·HCl), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, presents a solubility profile that is critical to its application. This technical guide synthesizes the available qualitative solubility data for this compound and provides a detailed experimental protocol for the quantitative determination of its solubility in various solvents, a crucial step for its effective utilization in research and development.

Summary of Known Solubility Characteristics

Despite extensive searches of scientific literature and chemical databases, specific quantitative solubility data (e.g., g/100 mL or mol/L at various temperatures) for this compound remains largely unpublished. However, a consistent qualitative portrait of its solubility has emerged from multiple sources. This information is summarized in the table below.

| Solvent | Qualitative Solubility | Citation |

| Water | Freely Soluble / Soluble / Almost Transparent | [1][2][3][4] |

| Ethanol | Freely Soluble | [1] |

| Methanol | Slightly Soluble | [4][5] |

| Chloroform | Sparingly Soluble | [4][5] |

It is important to note that poly(this compound) is also described as soluble in water.[6] The term "freely soluble" generally implies that a significant amount of the solute can be dissolved in the solvent, while "sparingly soluble" and "slightly soluble" indicate a much lower affinity of the solute for the solvent. For precise formulation and process development, these qualitative descriptions are insufficient, necessitating experimental determination of quantitative solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for establishing the equilibrium solubility of a compound.

I. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, chloroform, acetone, tetrahydrofuran, dimethyl sulfoxide) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 °C)

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or charged aerosol detector) or a validated titration method for concentration analysis.

-

pH meter (for aqueous solutions)

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Securely seal the vials to prevent solvent evaporation, especially for volatile organic solvents.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, etc.).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the necessary equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or titration.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

III. Data Reporting

For each solvent and temperature combination, the solubility determination should be performed in triplicate to ensure the reproducibility of the results. The mean solubility and the standard deviation should be reported.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 10017-11-5: 2-Propen-1-amine, hydrochloride (1:1) [cymitquimica.com]

- 4. This compound | 10017-11-5 [chemicalbook.com]

- 5. This compound CAS#: 10017-11-5 [m.chemicalbook.com]

- 6. US4626577A - Process for preparing a solution of poly(allylamine) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Allylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for allylamine hydrochloride (CAS No: 10017-11-5). It is intended to serve as an essential resource for laboratory personnel to ensure safe handling, storage, and disposal of this compound. This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as antifungal agents, and specialty chemicals.[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the potential to cause an allergic skin reaction.[3][4] Depending on the concentration and supplier, it is classified as either "Toxic if swallowed" or "Harmful if swallowed".[5]

| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301: Toxic if swallowedH302: Harmful if swallowed[5][6] | |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[3][4][7] |

Other significant hazards: The compound is hygroscopic and sensitive to moisture and air.[3][5][8][9]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 10017-11-5 | [1][6][8] |

| Molecular Formula | C₃H₈ClN | [1][6] |

| Molecular Weight | 93.56 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 140-145°C or 178-183°C | [1][8] |

| Density | 1.12 g/cm³ | [1] |

| Solubility | Freely soluble in water and ethanol | [1] |

Table 2: Toxicological Data

| Endpoint | Species | Value | Source(s) |

| Acute Oral LD50 | Rat | 150 mg/kg | [9] |

Note: The toxicological properties of this material have not been fully investigated.[10]

Experimental and Handling Protocols

Strict adherence to safety protocols is mandatory when working with this compound.

3.1. Standard Handling Protocol

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][5]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA standards.[8]

-

Skin Protection : Wear compatible, chemical-resistant gloves. Dispose of contaminated gloves properly after use. Wear a lab coat or appropriate protective clothing to prevent skin exposure.[8][10]

-

Respiratory Protection : If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10]

-

-

Handling Practices : Avoid contact with skin, eyes, and clothing.[10] Prevent the formation of dust and aerosols.[8] Do not eat, drink, or smoke in the work area.[3] Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][9] Store locked up and under an inert atmosphere due to its hygroscopic and air-sensitive nature.[5][9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 10017-11-5 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | C3H8ClN | CID 82291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Polymerization Mechanism of Allylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(allylamine hydrochloride) (PAH) is a cationic polyelectrolyte with significant applications in the biomedical field, including drug delivery, gene therapy, and the development of multilayered films for cell encapsulation.[1][2] Its synthesis, however, presents unique challenges primarily due to the allylic structure of the monomer, which is prone to degradative chain transfer. This guide provides a comprehensive overview of the free-radical polymerization mechanism of this compound, detailing the critical reaction steps, experimental protocols, and key quantitative data to facilitate reproducible and optimized synthesis for research and development.

Core Polymerization Mechanism

The polymerization of this compound is typically achieved through free-radical polymerization in an aqueous medium.[3] The use of the hydrochloride salt of the amine monomer is crucial as it mitigates the issue of degradative chain transfer, a common problem with allylic monomers that often leads to low molecular weight oligomers.[1] Protonation of the amine group reduces the tendency for the propagating radical to abstract an allylic hydrogen.

The polymerization process follows the canonical steps of a free-radical chain reaction:

-

Initiation: The process begins with the thermal decomposition of an initiator, typically an azo compound, to generate primary free radicals.

-

Propagation: These radicals then attack the double bond of the this compound monomer, initiating the growth of the polymer chain.

-

Chain Transfer (Degradative): A significant competing reaction is the abstraction of a hydrogen atom from the allylic position of a monomer molecule by the propagating radical. This forms a resonance-stabilized allylic radical that is slow to reinitiate polymerization, effectively hindering the formation of high molecular weight polymers.[1] Polymerizing the hydrochloride salt in an aqueous solution helps to minimize this effect.[1]

-

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

Mechanistic Pathway

Caption: Free-radical polymerization of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of PAH. Below are representative protocols derived from the literature.

Preparation of this compound Monomer Solution

A common starting point is the preparation of an aqueous solution of the monomer.

-

To 57.1 g of allylamine, add 104.2 g of 35% hydrochloric acid dropwise at a temperature of 10-20°C.[4]

-

This yields an aqueous solution containing approximately 59.1% this compound.[4]

-

The resulting solution can be concentrated, for example, in a rotary evaporator to a desired concentration, such as 75%.[4]

Polymerization Procedure

The polymerization is typically conducted in an inert atmosphere to prevent oxygen inhibition.

Caption: General experimental workflow for PAH synthesis.

Example Protocol:

-

A 250 mL four-neck flask is equipped with an overhead stirrer, thermometer, reflux condenser, and nitrogen inlet.[3]

-

The flask is charged with the prepared this compound solution.[3]

-

The solution is deoxygenated by bubbling nitrogen through it or by several cycles of evacuation and backfilling with nitrogen.[5]

-

The reaction mixture is heated to the desired temperature, typically between 50°C and 70°C.[3][4]

-

The initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride, is dissolved in water and added to the reaction flask. The addition can be dropwise over a period or all at once.[4][6]

-

The reaction is allowed to proceed for a set time, which can range from several hours to over 24 hours, while maintaining the temperature and stirring.[4][7]

-

After the polymerization is complete, the viscous solution is cooled.[4]

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[4]

-

The precipitated polymer is then collected by filtration and dried.[4]

Quantitative Data Summary

The yield and molecular weight of the resulting PAH are highly dependent on the reaction conditions.

| Monomer Concentration (wt%) | Initiator | Initiator Conc. (mol % to monomer) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mw) | Reference |

| 75 | 2,2'-Azobis(2-amidinopropane) dihydrochloride | 2.5 | 60 | 18 (3h addition + 15h) | ~86 (yield) | Not Specified | [4] |

| 30 | Methyl 2,2'-azobis(2-methylpropionate) (MAIB) | 3.3 (with additions at 24h & 48h) | 50 | 120 | Not Specified | Not Specified | [7] |

| 70 (in H2O) | 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | 1 mmol | 95 | 24 | ~95 | 11,000 | [5] |

| Not Specified | 2,2'-azobis (2-methylpropanediamine)dihydrochloride | Not Specified | 50 | Not Specified | Not Specified | 16,000 (¹H NMR), 12,000 (viscometry) | [8] |

Key Influencing Factors

Initiators

Azo-type initiators are commonly employed for the polymerization of this compound. Specifically, water-soluble initiators containing an azo group and a cationic nitrogen atom in the molecule have been shown to be effective in producing high molecular weight polymers.[4][8] Examples include 2,2'-azobis(2-amidinopropane) dihydrochloride and 2,2'-azobis(2-methylpropanediamine) dihydrochloride.[3][6] Non-ionic water-soluble initiators like 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] have also been successfully used.[5] The amount of initiator used typically ranges from 0.1 to 10 wt% based on the monomer.[4]

Monomer Concentration

Higher initial monomer concentrations, generally within the solubility range (10 to 85 wt%), are preferred as they lead to higher conversion rates at a given time.[3][4]

Temperature

The polymerization temperature is dependent on the initiator used and typically falls within the range of 30°C to 100°C, with 40°C to 70°C being a common range.[4]

Solvent

Polar solvents are essential for this polymerization. Water is the most common solvent, but others like inorganic acids (hydrochloric, sulfuric, phosphoric), organic acids (formic, acetic), alcohols, and dimethyl sulfoxide can also be used.[4]

Conclusion

The polymerization of this compound is a nuanced process where successful synthesis of high molecular weight polymer hinges on the effective mitigation of degradative chain transfer. This is primarily achieved by polymerizing the monomer as its hydrochloride salt in an aqueous medium with a suitable azo-initiator. By carefully controlling reaction parameters such as monomer and initiator concentration, temperature, and solvent, researchers can reproducibly synthesize poly(this compound) for a wide array of applications in the biomedical and pharmaceutical sciences. This guide provides the foundational mechanistic understanding and practical experimental details to aid in these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Polythis compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]

- 5. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]

- 6. Synthesis and Thermal Property of Poly(this compound) | Scientific.Net [scientific.net]

- 7. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Thermal Characteristics of Poly(allylamine hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte, is a versatile polymer with significant applications in the biomedical and pharmaceutical fields, including drug delivery, gene therapy, and the formation of multilayered films. A thorough understanding of its thermal properties is paramount for its effective application, ensuring stability during manufacturing, storage, and in vivo use. This technical guide provides an in-depth analysis of the thermal behavior of PAH, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant concepts.

Core Thermal Properties of Poly(this compound)

The thermal behavior of PAH is characterized by its glass transition, decomposition profile, and the influence of molecular weight and environmental factors such as pH. Unlike crystalline polymers, amorphous polymers like PAH do not exhibit a sharp melting point but rather a glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Glass Transition Temperature (Tg)

The glass transition temperature of PAH is a critical parameter that dictates its mechanical properties and molecular mobility at different temperatures. Reported Tg values for PAH show some variability, which is primarily attributed to differences in the polymer's molecular weight.

One study reports a glass transition temperature of 225°C for a PAH sample with a molecular weight in the range of 12,000-16,000 g/mol .[1] In contrast, another investigation focusing on the effect of synthesis conditions found that the Tg of PAH is influenced by the concentration of the initiator used during polymerization.[2] A lower initiator concentration leads to a higher molecular weight, which in turn results in a higher Tg. This study reported Tg values ranging from 81.3°C to 87.7°C .[2] This correlation underscores the importance of controlling the synthetic process to tailor the thermal properties of PAH for specific applications.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | 81.3°C - 87.7°C | Dependent on initiator concentration during synthesis; lower initiator concentration results in higher molecular weight and higher Tg. |

| 225°C | Reported for a specific molecular weight range of 12,000-16,000 g/mol . | |

| Decomposition Temperature | Onset > 250°C | Decomposes in multiple stages. |

| Complete at 650°C - 700°C |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that PAH undergoes a multi-stage decomposition process upon heating. The onset of decomposition is generally observed at temperatures above 250°C, with the release of hydrogen chloride (HCl).[1][3] The polymer is reported to decompose completely at temperatures around 650°C to 700°C.[2][3] The decomposition profile can vary, with some studies reporting a two-stage process[3], while others indicate three distinct decomposition stages.[2] The initial weight loss is often attributed to the loss of absorbed water, followed by the degradation of the polymer backbone at higher temperatures.

Influence of pH

The thermal properties of PAH can be influenced by pH, particularly when it is part of a polyelectrolyte complex. For instance, in complexes with poly(acrylic acid) (PAA), a lower complexation pH results in a lower glass-transition-like thermal transition.[4] This is due to changes in the ionization of the polyelectrolytes and the resulting intermolecular interactions. While the effect of pH on the thermal stability of pure PAH is less documented, it is a crucial consideration for applications in environments with varying pH, such as in biological systems.

Experimental Protocols

The characterization of the thermal properties of poly(this compound) is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of PAH.

Methodology:

-

Sample Preparation: A small amount of the dried PAH sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to erase the polymer's thermal history, followed by a controlled cooling step, and a final heating ramp at a constant rate (e.g., 10°C/min or 20°C/min).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA)

TGA is utilized to evaluate the thermal stability and decomposition profile of PAH.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of PAH (typically 5-10 mg) is placed in a tared TGA pan, commonly made of platinum or alumina.

-

Instrument Setup: The TGA furnace is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., air) to assess oxidative stability.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a wide temperature range (e.g., from ambient to 800°C).

-

Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of weight loss is maximal.

Relationship Between Molecular Weight and Glass Transition Temperature

The molecular weight of a polymer has a significant impact on its glass transition temperature. For poly(this compound), a clear trend is observed where a higher molecular weight corresponds to a higher Tg. This relationship can be understood in terms of polymer chain mobility.

Polymers with higher molecular weights have longer chains and fewer chain ends per unit volume. Chain ends create more free volume, which facilitates segmental motion. With fewer chain ends, the overall chain mobility is restricted. Consequently, more thermal energy is required to induce the large-scale molecular motion associated with the glass transition, resulting in a higher Tg.

Conclusion

The thermal properties of poly(this compound) are critical to its performance in various advanced applications. Its glass transition temperature is highly dependent on molecular weight, offering a means to tune its mechanical properties through controlled synthesis. PAH exhibits a multi-stage decomposition at elevated temperatures, a factor that must be considered in any high-temperature processing. The methodologies of DSC and TGA are essential tools for characterizing these thermal behaviors. For professionals in drug development and materials science, a comprehensive understanding of these thermal characteristics is indispensable for the rational design and application of PAH-based systems.

References

Spectroscopic Analysis of Allylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of allylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering detailed data, experimental protocols, and visual aids to support research and development activities.

Introduction

This compound (C₃H₇N·HCl) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring both an amine and a vinyl group, makes it a versatile precursor for a variety of molecules. Accurate and thorough characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance. This guide details the application of NMR and FTIR spectroscopy for the unambiguous identification and structural elucidation of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.4 | singlet | -NH₃⁺ |

| ~5.9 | m | -CH=CH₂ |

| ~5.4 | m | -CH=CH₂ |

| ~3.6 | d | -CH₂-NH₃⁺ |

Note: Chemical shifts are typically referenced to a standard solvent signal. The multiplicity of the vinyl protons (-CH=CH₂ and -CH=CH ₂) is complex due to geminal and vicinal coupling.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~125 | =CH₂ |

| ~120 | -CH= |

| ~40 | -CH₂- |

Note: The protonation of the amine group influences the chemical shift of the adjacent carbon.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | N-H stretching (ammonium salt) |

| ~3100-3000 | Medium | =C-H stretching (alkene) |

| ~2950-2850 | Medium | C-H stretching (alkane) |

| ~1645 | Medium | C=C stretching (alkene) |

| ~1600-1500 | Strong | N-H bending (ammonium salt) |

| ~1420 | Medium | CH₂ scissoring |

| ~990 and ~920 | Strong | =C-H bending (out-of-plane) |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex or gently shake the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

-

-

¹³C NMR:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

-

FTIR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle (agate recommended)

-

Pellet press

-

FTIR spectrometer with a sample holder for KBr pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In a clean and dry agate mortar, grind a small amount (1-2 mg) of this compound.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Visualization of Spectroscopic Analysis

The following diagrams, created using the DOT language, illustrate the workflow and structural correlations in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Structural correlation of this compound with its NMR and FTIR data.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa of Allylamine Hydrochloride

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of this compound, a critical physicochemical parameter for researchers in drug development and chemical synthesis. Understanding the pKa is fundamental to predicting the behavior of this molecule in physiological and formulation environments.

Introduction: The Significance of pKa in Drug Development

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a species.[1] For the conjugate acid of an amine, like this compound, the pKa indicates its tendency to donate a proton.[1] This value is pivotal in drug discovery and development as it governs the ionization state of a molecule at a given pH.[2][3] The degree of ionization profoundly influences a compound's:

-

Solubility: Ionized forms are generally more water-soluble.[4]

-

Permeability: Neutral, un-ionized forms more readily cross biological membranes.[3][4]

-

Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all heavily influenced by a drug's pKa.[2][5]

-

Target Binding: The charge of a molecule can dictate its ability to interact with biological targets, such as forming salt bridges.[2]

-

Formulation: Knowledge of pKa is essential for developing stable and effective drug formulations, including injectables and oral dosage forms.[4][6]

A significant portion of pharmaceutical compounds are weak acids or bases, making their pKa a key determinant of their biopharmaceutical characteristics.[5] For amines, tuning the pKa is a common strategy in medicinal chemistry to optimize a drug candidate's properties and minimize off-target effects like hERG inhibition.[2]

Physicochemical Properties of this compound

This compound is the salt form of allylamine, a primary unsaturated amine.[7] Its key properties are summarized below for easy reference.

| Property | Value | Source(s) |

| pKa (of conjugate acid) | 9.49 | [1][7][8] |

| Molecular Formula | C₃H₈ClN | [9][10] |

| Molecular Weight | 93.56 g/mol | [9][11] |

| Appearance | White to off-white crystalline powder | [11][12] |

| Melting Point | 106 °C | [9][12][13] |

| Water Solubility | Freely soluble / "almost transparency" | [9][11][12] |

Factors Influencing the pKa of Allylamine

The basicity of an amine, and consequently the pKa of its conjugate acid, is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. Several structural factors contribute to the pKa of allylamine (9.49):

-

Inductive Effect: The allyl group (CH₂=CH-CH₂-) is an alkyl group, which is generally electron-donating. This effect increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the basicity compared to ammonia (pKa ~9.25).

-

Hybridization: The nitrogen atom in allylamine is sp³ hybridized. The allyl group contains sp² hybridized carbons. While electronegativity increases with s-character, the sp² carbons are not directly attached to the nitrogen, so their electron-withdrawing effect is attenuated by the intervening sp³ methylene group.

-

Spatial Hindrance: The allyl group presents minimal steric hindrance around the nitrogen atom, allowing for easy access by protons in solution.[8]

Ultimately, the stability of the resulting conjugate acid (the allylammonium cation) determines the amine's strength as a base.[14] For allylamine, the electron-donating nature of the alkyl group stabilizes the positive charge on the protonated nitrogen, leading to a higher pKa.

Experimental Protocols for pKa Determination

The pKa of an ionizable compound like this compound can be determined accurately using several well-established laboratory techniques. The most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong base for an amine hydrochloride).[15][16] The pKa is determined from the resulting titration curve.

Detailed Methodology:

-